molecular formula C5H11ClFNO B2804982 (3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride CAS No. 2490344-75-5

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride

Cat. No.: B2804982
CAS No.: 2490344-75-5
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride typically involves the stereoselective reduction of a precursor compound. One common method involves the reduction of a β,δ-diketo ester using a diketoreductase enzyme, which offers high stereoselectivity and efficiency . The reaction conditions often include the use of specific cofactor regeneration systems to enhance the yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of biocatalysts and cofactor co-immobilization strategies can further improve the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where stereochemistry is crucial.

Properties

IUPAC Name

(3R,5S)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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